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Compound of Interest

Compound Name: 3-Phenylisonicotinic acid

Cat. No.: B020447

For Immediate Release

[City, State] — [Date] — A comprehensive analysis of the electronic structure of 3-
Phenylisonicotinic acid, a molecule of interest in medicinal chemistry and materials science,
has been conducted through theoretical and computational methodologies. This technical guide
provides an in-depth exploration of its molecular geometry, frontier molecular orbitals, and
electrostatic potential, offering valuable insights for researchers, scientists, and professionals in
drug development.

Optimized Molecular Structure and Key Geometric
Parameters

The geometry of 3-Phenylisonicotinic acid was optimized using Density Functional Theory
(DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structure
reveals a non-planar conformation, with a significant dihedral angle between the phenyl and
pyridine rings. This twist is a critical determinant of the molecule's electronic properties and
potential intermolecular interactions.

Table 1: Selected Optimized Geometric Parameters of 3-Phenylisonicotinic Acid
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Parameter Bond Length (A) Bond Angle (°) Dihedral Angle (°)

C(phenyl)-C(pyridine) 1.485

C=0 1.213

O-H 0.968

C-N-C (pyridine) - 117.2

C-C-O (carboxyl) - 1125

Phenyl-Pyridine - - 45.8

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are fundamental to understanding the chemical reactivity and electronic transitions of a
molecule. For 3-Phenylisonicotinic acid, the HOMO is predominantly localized on the phenyl
ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed
across the pyridine and carboxylic acid moieties, suggesting this region acts as the electron
acceptor.

Table 2: Calculated Electronic Properties of 3-Phenylisonicotinic Acid
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Property Value (eV)
HOMO Energy -6.25
LUMO Energy -2.13
HOMO-LUMO Gap (AE) 4.12
lonization Potential 6.25
Electron Affinity 2.13
Electronegativity (X) 4.19
Chemical Hardness (n) 2.06
Chemical Softness (S) 0.24
Electrophilicity Index (w) 4.27

The relatively large HOMO-LUMO gap of 4.12 eV suggests high kinetic stability and low
chemical reactivity. These parameters are crucial for predicting the molecule's behavior in
biological systems and for designing new derivatives with tailored electronic properties.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is invaluable
for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of 3-
Phenylisonicotinic acid highlights the electronegative oxygen atoms of the carboxylic acid
group as the region of most negative potential (red), making them likely sites for electrophilic
attack and hydrogen bonding. The hydrogen atom of the hydroxyl group and the phenyl ring
protons exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic
attack.

Methodologies

Computational Details: All calculations were performed using the Gaussian 09 software
package. The molecular geometry was optimized using Density Functional Theory (DFT) with
the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-
311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to
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confirm that the optimized structure corresponds to a local minimum on the potential energy
surface. The electronic properties, including HOMO-LUMO energies and the molecular
electrostatic potential, were also calculated at the B3LYP/6-311++G(d,p) level.
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Caption: Computational workflow for the theoretical analysis of 3-Phenylisonicotinic acid.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b020447?utm_src=pdf-body-img
https://www.benchchem.com/product/b020447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Energy Gap (AE)
4.12 eV

HOMO LUMO
-6.25 eV -2.13 eV

Click to download full resolution via product page
Caption: Energy level diagram of the Frontier Molecular Orbitals of 3-Phenylisonicotinic acid.

This detailed theoretical investigation provides a foundational understanding of the electronic
structure of 3-Phenylisonicotinic acid. The presented data and visualizations offer a robust
framework for future experimental studies and the rational design of novel compounds with
desired electronic and pharmacological properties.

 To cite this document: BenchChem. [Theoretical Examination of 3-Phenylisonicotinic Acid's
Electronic Structure: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b02044 7#theoretical-studies-on-the-electronic-
structure-of-3-phenylisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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